molecular formula C6H8S2 B1271668 1-(2-Thienyl)ethanethiol CAS No. 94089-02-8

1-(2-Thienyl)ethanethiol

Cat. No. B1271668
CAS RN: 94089-02-8
M. Wt: 144.3 g/mol
InChI Key: NCCCTQRHFVSOMP-UHFFFAOYSA-N
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Description

1-(2-Thienyl)ethanethiol is a compound that features a thiophene ring, a versatile heterocycle with sulfur as a heteroatom, attached to an ethanethiol side chain. This structure is of interest due to its potential applications in synthesizing various heterocyclic compounds and its ability to act as a ligand in coordination chemistry. Although the provided abstracts do not directly discuss 1-(2-Thienyl)ethanethiol, they offer insights into the reactivity and structural characteristics of related thienyl compounds and ethanethiol derivatives, which can be extrapolated to understand the properties and potential reactivity of 1-(2-Thienyl)ethanethiol.

Synthesis Analysis

The synthesis of related thienyl compounds often involves reactions with ethanethiol or its derivatives. For instance, sodium ethanethiolate reacts with substituted 1,2-dithiole-3-thiones to yield various products, including novel heterocycles . Similarly, 2-(4-Pyridyl)ethanethiol is an intermediate in the synthesis of thieno[2,3-c]pyridine, indicating that ethanethiol derivatives can participate in cyclization reactions to form complex thienyl-containing structures . These examples suggest that 1-(2-Thienyl)ethanethiol could be synthesized through reactions involving thiophene derivatives and ethanethiol or its analogs.

Molecular Structure Analysis

The molecular structure of thienyl compounds and ethanethiol derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane, a compound with a related ethane backbone, was determined to be monoclinic with specific intermolecular hydrogen bonds . Similarly, the structure of a thienyl-containing ligand was characterized by X-ray diffraction, revealing coordination through sulfur and tellurium atoms . These findings provide a basis for predicting the molecular structure of 1-(2-Thienyl)ethanethiol, which would likely feature a thienyl ring attached to an ethanethiol moiety, with potential for intermolecular interactions.

Chemical Reactions Analysis

Thienyl and ethanethiol derivatives participate in a variety of chemical reactions. For instance, 1,1,1-tris(hydroxymethyl)ethane, a related triol, acts as a ligand in copper-catalyzed cross-coupling reactions with thiols . Additionally, 2-(diethylamino)ethanethiol is used for the deprotection of aromatic methyl ethers, showcasing the nucleophilic character of ethanethiol derivatives . These examples indicate that 1-(2-Thienyl)ethanethiol could engage in cross-coupling and nucleophilic substitution reactions, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienyl and ethanethiol derivatives can be inferred from their molecular structures and reactivity patterns. The presence of a thiophene ring imparts aromatic character and potential electronic effects, while the ethanethiol side chain contributes to the compound's nucleophilicity and potential for hydrogen bonding. The compound's solubility, boiling point, and melting point would be influenced by these structural features, as well as by potential intermolecular interactions such as hydrogen bonding, as observed in the crystal structure of related compounds .

Scientific Research Applications

Environmental Decontamination

Biodegradable hydrogel-based beads, including those utilizing ethanethiol-cellulose, have been developed for removing chloracetanilide herbicides from contaminated water. These beads demonstrated significant binding capacities for metolachlor, a pesticide, under various conditions, showcasing their potential for decontaminating water containing pesticides with reactive electrophilic centers (Willems et al., 1996).

Odor Control in Research Laboratories

Research into odorless substitutes for thiols, including ethanethiol, has led to the development of compounds like 1-dodecanethiol and p-heptylphenylmethanethiol. These substitutes are beneficial in laboratory settings, as they significantly improve the working environment by replacing foul-smelling compounds (Node et al., 2001).

Biochemical Applications

The use of 2-(biotinamido)ethanethiol for immobilizing antibodies on immunoarrays has been investigated. This compound forms a monolayer on gold surfaces, enabling efficient antibody-antigen interactions, which is crucial in biochemical and medical research (Jung et al., 2006).

Magnetic Properties in Chemistry

Research on tetrametallic terbium and dysprosium thiolate cages has shown that ethanethiol can contribute to the synthesis of compounds with interesting magnetic properties. This is significant in the field of organometallic chemistry, where such properties can be exploited for various applications (Woodruff et al., 2013).

Synthetic Organic Chemistry

The synthesis of thieno[2,3-c]pyridine from 2-(4-pyridyl)ethanethiol illustrates the role of ethanethiol derivatives in creating novel organic compounds. This is particularly relevant in synthetic organic chemistry for developing new materials or pharmaceuticals (Klemm et al., 1969).

Safety And Hazards

While specific safety and hazard information for 1-(2-Thienyl)ethanethiol was not found, general precautions for handling thiols should be followed. These include avoiding ingestion and inhalation, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

1-thiophen-2-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCCTQRHFVSOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869183
Record name 1-(Thiophen-2-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Strong mercaptan aroma
Record name 1-(2-Thienyl)ethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Thienyl)ethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.141-1.151
Record name 1-(2-Thienyl)ethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-(2-Thienyl)ethanethiol

CAS RN

94089-02-8
Record name α-Methyl-2-thiophenemethanethiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thienyl)ethanethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Thiophen-2-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylthiophene-2-methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(2-THIENYL)ETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Cohen, S Fukushima, NJ Gooderham… - Food and Chemical …, 2017 - Elsevier
This publication is the second in a series by the Expert Panel of the Flavor and Extract Manufacturers Association summarizing the conclusions of its third systematic re-evaluation of the …
Number of citations: 20 www.sciencedirect.com
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org
BA Fields, M DiNovi, AG Renwick… - Safety evaluation of …, 2012 - apps.who.int
The Committee evaluated an additional 12 flavouring agents belonging to the group of sulfur-containing heterocyclic compounds. The additional flavouring agents comprised five …
Number of citations: 3 apps.who.int

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